3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
“3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” is a complex organic compound that features multiple functional groups, including trifluoromethyl groups, amino groups, and a cyclobutene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” likely involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. Typical synthetic routes might include:
Formation of the Cyclobutene Ring: This could be achieved through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Groups: This step might involve the use of trifluoromethylating agents under specific conditions.
Amination Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” might undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups.
Substitution: The trifluoromethyl groups and amino groups could participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials. Its trifluoromethyl groups might impart unique properties, such as increased stability or hydrophobicity.
Mechanism of Action
The mechanism of action of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit enzyme activity by binding to the active site.
Receptor Modulation: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclobutene derivatives or compounds with trifluoromethyl groups. Examples could include:
Cyclobutene Derivatives: Compounds with similar ring structures.
Trifluoromethylated Amines: Compounds with trifluoromethyl groups and amino functionalities.
Uniqueness
The uniqueness of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” lies in its combination of functional groups and ring structure, which might impart unique chemical and biological properties.
Properties
Molecular Formula |
C21H23F6N3O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
QUEMAAMAMUFDGW-HUUCEWRRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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